molecular formula C18H12N2OS B7547007 N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide

N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide

カタログ番号 B7547007
分子量: 304.4 g/mol
InChIキー: KWJKGEIMVUDYGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用機序

N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide inhibits the NF-κB pathway by targeting the kinase IKKβ, which is a key regulator of NF-κB activation. IKKβ phosphorylates the inhibitor protein IκB, leading to its degradation and subsequent translocation of NF-κB to the nucleus, where it activates the transcription of various genes involved in immune response, inflammation, and cell survival. This compound inhibits IKKβ by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit NF-κB activation and downstream gene expression in various cell types, including cancer cells, immune cells, and endothelial cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to various stimuli, such as lipopolysaccharide and tumor necrosis factor alpha. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

実験室実験の利点と制限

One advantage of N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide is its specificity for IKKβ, which allows for targeted inhibition of the NF-κB pathway without affecting other signaling pathways. Another advantage is its potency, with an IC50 value in the low nanomolar range. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in in vivo studies.

将来の方向性

For N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide research include:
1. Optimization of this compound analogs with improved solubility and pharmacokinetic properties for in vivo studies.
2. Evaluation of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy, for enhanced efficacy in cancer treatment.
3. Investigation of this compound in preclinical models of other diseases, such as infectious diseases and neurodegenerative diseases, where NF-κB dysregulation has been implicated.
4. Elucidation of the molecular mechanisms underlying this compound's effects on cell proliferation, apoptosis, and immune response.
5. Development of biomarkers for patient selection and monitoring of this compound therapy in clinical trials.

合成法

N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide can be synthesized using a two-step reaction starting from 3-bromoaniline. In the first step, 3-bromoaniline is reacted with ethynylpyridine in the presence of a palladium catalyst to form 3-(2-pyridin-2-ylethynyl)aniline. In the second step, 3-(2-pyridin-2-ylethynyl)aniline is reacted with thiophene-2-carboxylic acid chloride in the presence of a base to form this compound.

科学的研究の応用

N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In autoimmune disorders, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of disease in preclinical models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage in preclinical models of sepsis, acute lung injury, and pancreatitis.

特性

IUPAC Name

N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-18(17-8-4-12-22-17)20-16-7-3-5-14(13-16)9-10-15-6-1-2-11-19-15/h1-8,11-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJKGEIMVUDYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。